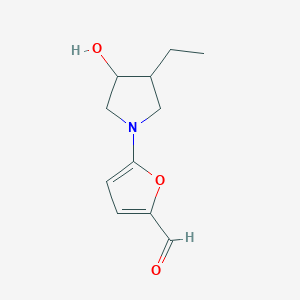![molecular formula C11H14Br3NO B13166748 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene is a chemical compound with the molecular formula C11H14Br3NO and a molecular weight of 415.95 g/mol . It is characterized by the presence of three bromine atoms attached to a benzene ring, along with an aminopentyl group connected via an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the aminopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The aminopentyl group can be introduced through nucleophilic substitution reactions using appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form less halogenated compounds.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene involves its interaction with specific molecular targets. The aminopentyl group allows the compound to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride: A similar compound with a hydrochloride salt form.
This compound 3D-ZZB39112: Another variant used in chemical research .
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the aminopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H14Br3NO |
|---|---|
Molekulargewicht |
415.95 g/mol |
IUPAC-Name |
5-(2,4,6-tribromophenoxy)pentan-2-amine |
InChI |
InChI=1S/C11H14Br3NO/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14/h5-7H,2-4,15H2,1H3 |
InChI-Schlüssel |
CVWXXNBLWVLBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)








